



## **Application Notes & Protocols: Fabrication of Strontium Zirconate-Based Multilayer Ceramic Capacitors (MLCCs)**

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and materials engineering professionals.

Introduction: **Strontium zirconate** (SrZrO<sub>3</sub>) is a perovskite-type oxide ceramic that is gaining attention for its application as a dielectric material in Multilayer Ceramic Capacitors (MLCCs).[1] Its key properties include a high melting point (over 2500°C), excellent thermal and chemical stability, high dielectric strength, and stable dielectric properties, making it suitable for highvoltage and high-reliability capacitor applications.[1][2] Unlike more common barium titanate (BaTiO<sub>3</sub>)-based MLCCs, SrZrO<sub>3</sub>-based capacitors are particularly promising for applications requiring stable performance over a wide temperature range and in high-frequency circuits.[3] [4]

This document provides a comprehensive overview of the fabrication process for SrZrO<sub>3</sub>-based MLCCs, from the initial synthesis of the ceramic powder to the final testing of the finished component. It includes detailed experimental protocols and summarizes key material and process parameters.

### **Material Properties and Synthesis**

The performance of the final MLCC is critically dependent on the quality of the initial SrZrO<sub>3</sub> powder. The synthesis method directly influences powder characteristics such as purity, particle size, and homogeneity, which in turn affect the sintering behavior and dielectric properties of the ceramic.[5]



### **Key Properties of Strontium Zirconate**

**Strontium zirconate** is characterized by its stable orthorhombic crystal structure at room temperature and its desirable electrical properties for capacitor applications.[2][3]

| Property                 | Value                           | References   |
|--------------------------|---------------------------------|--------------|
| Crystal Structure        | Orthorhombic (pnma space group) | [2][3]       |
| Dielectric Constant (εr) | ~21 - 60 (at 10 kHz - 1 kHz)    | [2][3][6][7] |
| Dielectric Loss (tan δ)  | Low (~0.001 - 0.26)             | [3]          |
| Melting Point            | ~2600 °C                        | [1][3]       |
| Breakdown Strength       | ~40 V/µm                        | [7]          |

#### **Protocols for SrZrO₃ Powder Synthesis**

Several methods can be employed to synthesize SrZrO<sub>3</sub> powder. The choice of method depends on the desired powder characteristics and production scale.

Protocol 1: Conventional Solid-State Reaction This is a widely used method for industrial-scale production due to its simplicity and cost-effectiveness.[5]

- Precursor Selection: High-purity strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂) powders are used as starting materials.
- Mixing & Milling: Stoichiometric amounts of the precursor powders are mixed. The mixture is
  then ball-milled for several hours (e.g., 24 hours) in a suitable medium (e.g., ethanol) with
  zirconia milling balls to ensure homogeneity and reduce particle size.
- Calcination: The dried powder mixture is calcined at high temperatures, typically between 1200°C and 1400°C, for 4 to 12 hours.[3][5] This step facilitates the solid-state reaction to form the SrZrO₃ perovskite phase.
- Post-Calcination Milling: The calcined powder is often re-milled to break up agglomerates and achieve a fine, uniform particle size suitable for slurry preparation.



Protocol 2: Solution Combustion Synthesis This method can produce nanocrystalline powders in a single step.[6]

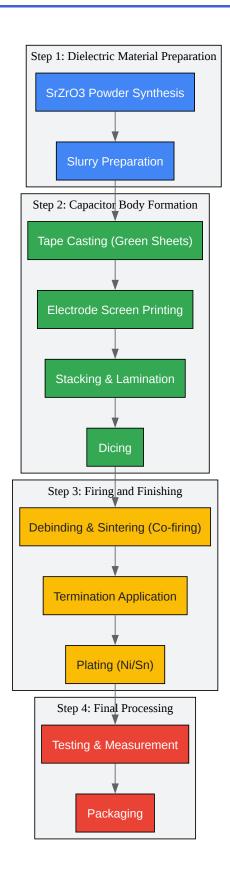
- Precursor Solution: Strontium nitrate (Sr(NO<sub>3</sub>)<sub>2</sub>) and zirconyl nitrate (ZrO(NO<sub>3</sub>)<sub>2</sub>) are
  dissolved in deionized water to form a precursor solution.
- Fuel Addition: An organic fuel, such as glycine or urea, is added to the solution. The fuel acts as a reducing agent and provides the exothermic energy for the reaction.[6]
- Ignition: The precursor solution is heated to initiate a self-sustaining combustion reaction.
   The process is rapid, resulting in a voluminous, foamy ash of SrZrO₃ nanocrystals.
- Post-Processing: The resulting powder may be lightly milled to break down soft agglomerates.

| Synthesis<br>Method     | Precursors                                      | Typical<br>Temperature/Ti<br>me | Key<br>Advantages                            | References |
|-------------------------|---|---------------------------------|--|------------|
| Solid-State<br>Reaction | SrCO <sub>3</sub> , ZrO <sub>2</sub>            | 1200-1400°C, 4-<br>12 h         | Cost-effective, scalable                     | [3][5][8]  |
| Combustion<br>Synthesis | Metal Nitrates,<br>Urea/Glycine                 | Auto-igniting process           | Rapid, produces nanocrystals                 | [5][6]     |
| Co-Precipitation        | Metal salts,<br>precipitating<br>agent          | Low temperature + calcination   | High purity, fine particles                  | [5]        |
| Pechini (Sol-Gel)       | Metal salts, citric<br>acid, ethylene<br>glycol | ~700-900°C<br>calcination       | Excellent<br>homogeneity,<br>nanocrystalline | [7][8]     |

#### **MLCC Fabrication Workflow**

The manufacturing of an MLCC is a multi-step process that transforms the synthesized ceramic powder into a monolithic electronic component.[9][10] Each step must be precisely controlled to ensure the final product's quality and reliability.





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Overall workflow for SrZrO<sub>3</sub>-based MLCC fabrication.



# Detailed Fabrication Protocols Protocol 3: Slurry Preparation and Tape Casting

The goal is to create a stable, homogeneous slurry that can be cast into thin, flexible, and defect-free ceramic green sheets.[11][12]

 Slurry Formulation: The synthesized SrZrO<sub>3</sub> powder is mixed with a solvent, dispersant, binder, and plasticizer. The components are typically ball-milled for over 24 hours to ensure complete homogenization.[11]

| Component      | Example Material           | Purpose                                | Typical wt% |
|----------------|----------------------------|--|-------------|
| Ceramic Powder | SrZrO₃                     | Dielectric material                    | 50 - 65%    |
| Solvent        | Toluene/Ethanol<br>mixture | Vehicle for slurry components          | 25 - 40%    |
| Dispersant     | Menhaden fish oil          | Prevents powder agglomeration          | 1 - 3%      |
| Binder         | Polyvinyl Butyral<br>(PVB) | Provides green strength to the tape    | 3 - 10%     |
| Plasticizer    | Polyalkylene Glycol        | Provides flexibility to the green tape | 1 - 5%      |

- Tape Casting (Doctor Blade Method):
  - The prepared slurry is poured into the reservoir of a tape casting machine.[13]
  - A carrier film (e.g., Mylar) moves under a precision-machined "doctor blade."
  - The slurry flows under the blade, which spreads it into a thin, uniform layer on the carrier film. The thickness (typically 5 to 50 μm) is controlled by the gap between the blade and the carrier film.[12][13]
  - The cast tape passes through a drying chamber where the solvent evaporates, leaving a solid, flexible "green sheet."[13]

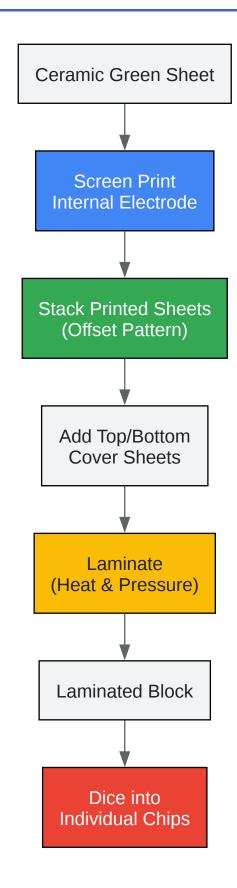


#### **Protocol 4: Electrode Printing, Stacking, and Lamination**

This stage builds the multilayer structure of the capacitor.[9][14]

- Screen Printing:
  - An electrode paste, typically containing fine nickel (for Base Metal Electrode, BME) or other metal powders mixed with an organic vehicle, is used.[9][15]
  - High-precision screen printing machines are used to deposit a specific pattern of the electrode paste onto the dried green sheets.[16] Automated alignment systems are crucial for precision.[16]
- Stacking: The printed sheets are precisely stacked in an alternating pattern, with the
  electrode layers offset so that each internal electrode will connect to one of the two external
  terminations.[14] Cover sheets (unprinted ceramic layers) are added to the top and bottom of
  the stack for insulation.
- Lamination: The stacked layers are laminated under pressure (e.g., 20-30 MPa) and moderate temperature (e.g., 50-80°C) to form a monolithic block. This process ensures good adhesion between layers and removes trapped air.[9]
- Dicing: The laminated block is precisely cut or diced into individual "green" capacitors of the desired dimensions.[17]





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Workflow for creating the capacitor's multilayer body.



#### **Protocol 5: Debinding, Sintering, and Termination**

This is the critical thermal processing stage that transforms the green chip into a dense ceramic component.

- Debinding (Binder Burnout): The green chips are slowly heated to a moderate temperature (e.g., 250-400°C) in a controlled atmosphere. This process carefully burns out the organic binder and plasticizers without causing defects like cracks or delamination.[10][18]
- Sintering (Co-firing):
  - After debinding, the temperature is raised to the sintering range, typically between 1200°C and 1450°C for SrZrO₃-based ceramics.[10]
  - The chips are held at this peak temperature for a specific duration (soak time) to allow the ceramic particles to fuse together, resulting in a dense, hard ceramic body.[19]
  - Crucially, this process must be compatible with the internal electrode material. For BME MLCCs with nickel electrodes, a reducing atmosphere (e.g., H<sub>2</sub>/N<sub>2</sub> with controlled oxygen partial pressure) is required during sintering to prevent the oxidation of the nickel.[18][20]
  - A re-oxidation step at a lower temperature may be necessary to restore the dielectric's insulation properties.[18]

| Process Step | Temperature Range | Atmosphere   | Purpose   |
|--------------|-------------------|--|---|
| Debinding    | 250 - 400 °C      | Air or N <sub>2</sub>                                    | Removal of organic binders                        |
| Sintering    | 1200 - 1450 °C    | Reducing (e.g., H <sub>2</sub> /N <sub>2</sub> ) for BME | Densification of ceramic, co-firing of electrodes |
| Re-oxidation | ~1000 °C          | Low pO2 (N2/H2O)   | Restores dielectric insulation resistance         |

• Termination: A conductive paste (typically containing copper or silver) is applied to both ends of the sintered chip, connecting the exposed internal electrodes.[21] The chips are then fired



at a lower temperature ( $\sim$ 750°C) to cure the termination paste.[21]

 Plating: To protect the termination and ensure good solderability, the ends are electroplated with successive layers of nickel and tin.[14]

#### **Final Testing and Quality Control**

All finished MLCCs undergo 100% electrical screening to ensure they meet specifications.[17] Key parameters tested include:

- Capacitance and Tolerance: Measured at a standard frequency (e.g., 1 MHz).
- Insulation Resistance (IR): Measures the resistance of the dielectric material.
- Dielectric Withstanding Voltage (DWV): Ensures the capacitor can withstand its rated voltage without breakdown.
- Dissipation Factor (DF): Indicates the energy loss within the capacitor.

After testing, the components are sorted, marked, and packaged on tape and reel for use in automated surface-mount assembly processes.[17]

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- To cite this document: BenchChem. [Application Notes & Protocols: Fabrication of Strontium Zirconate-Based Multilayer Ceramic Capacitors (MLCCs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085092#fabrication-of-strontium-zirconate-based-multilayer-ceramic-capacitors]

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